Desulfo-glucoraphanin
Description
Contextualization of Glucosinolates as Specialized Plant Metabolites
Glucosinolates are a class of sulfur- and nitrogen-containing secondary metabolites found predominantly in plants of the order Brassicales, which includes familiar vegetables like broccoli, cabbage, and mustard. srce.hrwikipedia.org These compounds are stored in the plant's vacuoles and are brought into contact with the enzyme myrosinase when the plant tissue is damaged, such as through chewing by an insect or cutting. srce.hrwikipedia.org This interaction triggers a hydrolysis reaction, breaking down the glucosinolates into various biologically active compounds, including isothiocyanates, which are responsible for the characteristic pungent flavor and aroma of these plants. wikipedia.orgnih.gov
Glucosinolates are classified based on the amino acid from which they are derived. The main categories are:
Aliphatic glucosinolates: Derived from alanine, leucine (B10760876), isoleucine, methionine, or valine. encyclopedia.pubnih.gov
Indole (B1671886) glucosinolates: Derived from tryptophan. encyclopedia.pubnih.gov
Aromatic glucosinolates: Derived from phenylalanine or tyrosine. encyclopedia.pubnih.gov
The profile and concentration of glucosinolates can vary significantly between plant species and even within different parts of the same plant, influenced by factors like developmental stage and environmental conditions. srce.hr
Desulfo-glucoraphanin's Position as an Aliphatic Glucosinolate Precursor
This compound is a crucial intermediate in the biosynthesis of glucoraphanin (B191350), a well-known aliphatic glucosinolate. biocompare.com The biosynthesis of aliphatic glucosinolates is a multi-step process that begins with chain elongation of an amino acid, in this case, methionine. mdpi.complos.org This is followed by the formation of the core glucosinolate structure. encyclopedia.pub The final step in the formation of glucoraphanin involves the sulfation of this compound by a sulfotransferase enzyme. encyclopedia.pub this compound itself is a desulfated analog of glucoraphanin. biocompare.comtandfonline.com
The general structure of a glucosinolate consists of a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from an amino acid. wikipedia.org In this compound, the sulfate (B86663) group is absent. The analysis of glucosinolates often involves their conversion to the desulfated forms, like this compound, to facilitate identification and quantification using techniques such as high-performance liquid chromatography (HPLC). tandfonline.commdpi.com
Evolutionary and Functional Significance of Glucosinolate Biosynthesis
The evolution of the glucosinolate biosynthetic pathway is a fascinating example of how plants develop complex chemical defenses. annualreviews.orgnih.gov The diversity of glucosinolate structures is thought to have arisen through gene duplication, gene rearrangements, and the ability of enzymes to act on multiple substrates. annualreviews.orgnih.gov This has allowed plants in the Brassicales order to produce a wide array of defensive compounds. frontiersin.org
The primary function of the glucosinolate-myrosinase system is widely accepted to be plant defense against herbivores and pathogens. srce.hrwikipedia.orgspringerprofessional.de The breakdown products of glucosinolates, such as isothiocyanates, can be toxic or deterrent to a broad range of insects. wikipedia.orgplos.org However, some specialist insects have evolved mechanisms to overcome these defenses, and in some cases, even use glucosinolates as cues to identify their host plants. wikipedia.org
Beyond defense, there is emerging evidence that glucosinolates and their metabolic products may have other roles in the plant, such as influencing plant development and mediating responses to abiotic stresses like high temperatures. nih.govannualreviews.orgnih.gov The high sulfur and nitrogen content of glucosinolates also suggests they may act as a storage sink for these essential nutrients. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H23NO7S2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-hydroxy-5-methylsulfinylpentanimidothioate |
InChI |
InChI=1S/C12H23NO7S2/c1-22(19)5-3-2-4-8(13-18)21-12-11(17)10(16)9(15)7(6-14)20-12/h7,9-12,14-18H,2-6H2,1H3/b13-8+/t7-,9-,10+,11-,12+,22?/m1/s1 |
InChI Key |
UYHMVWFYYZIVOP-GKTYXXQISA-N |
Isomeric SMILES |
CS(=O)CCCC/C(=N\O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CS(=O)CCCCC(=NO)SC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Biosynthesis of Desulfo Glucoraphanin: Enzymology and Pathway Regulation
Genesis of Precursor Amino Acids: Chain Elongation Cycles
The journey to desulfo-glucoraphanin begins with the modification of the amino acid methionine. This process, known as chain elongation, extends the carbon backbone of methionine, preparing it for the subsequent steps of glucosinolate synthesis. researchgate.netportlandpress.com
Methionine Chain Elongation in this compound Synthesis
The biosynthesis of glucoraphanin (B191350), and by extension this compound, initiates with the chain elongation of methionine. nih.govresearchgate.net This iterative process involves two cycles, ultimately converting methionine into dihomomethionine (B12077338) (DHM). researchgate.netfrontiersin.org Each cycle adds a methylene (B1212753) group to the side chain of the precursor amino acid. portlandpress.com The process starts with the transamination of methionine to its corresponding α-keto acid, 5-methylthio-2-oxopentanoic acid. frontiersin.orgescholarship.org This α-keto acid then undergoes a condensation reaction, followed by isomerization and oxidative decarboxylation, resulting in a chain-elongated α-keto acid. frontiersin.orgoup.com This product, 6-methylthio-2-oxohexanoic acid (6MTOHA), is then transaminated to form DHM, the direct precursor for the core glucosinolate structure. escholarship.org
Key Enzymes in Chain Elongation: Methionine Chain Elongases (e.g., MAM)
Central to the chain elongation process are the methylthioalkylmalate (MAM) synthases. researchgate.netnih.gov These enzymes catalyze the initial, committing step of condensing the α-keto acid with acetyl-CoA. oup.com In the model plant Arabidopsis thaliana, two key MAM synthases, MAM1 and MAM3, have been identified. oup.com MAM1 is primarily responsible for producing glucosinolates with three or four-carbon side chains, while MAM3 can catalyze all six condensation reactions, highlighting its broad substrate specificity. oup.comresearchgate.net The activity of these MAM enzymes is a critical determinant of the final glucosinolate profile in a plant. portlandpress.com Phylogenetic studies suggest that MAM synthases evolved from isopropylmalate synthase (IPMS), an enzyme involved in leucine (B10760876) biosynthesis, through specific amino acid substitutions in the active site. researchgate.netnih.gov
Formation of the Glucosinolate Core Structure (excluding the sulfate (B86663) group)
Following the synthesis of dihomomethionine, the next phase involves the construction of the core glucosinolate structure. This multi-step process, which culminates in the formation of this compound, is orchestrated by a series of distinct enzymes. nih.govnih.gov
Cytochrome P450 Monooxygenases in Core Structure Synthesis (e.g., CYP79F, CYP83A)
The formation of the core structure is initiated by the action of cytochrome P450 monooxygenases. Specifically, members of the CYP79 family, such as CYP79F1, catalyze the conversion of chain-elongated amino acids like dihomomethionine into their corresponding aldoximes. mdpi.comsemanticscholar.org In Arabidopsis, CYP79F1 and CYP79F2 have distinct but important roles in the biosynthesis of aliphatic glucosinolates. koreascience.kr
Subsequently, another family of cytochrome P450 enzymes, the CYP83s, further metabolize the aldoximes. nih.gov CYP83A1 is particularly efficient in metabolizing aliphatic oximes derived from chain-elongated methionine homologs. nih.govmpg.de These enzymes convert the aldoximes into reactive intermediates, believed to be nitrile oxides or aci-nitro compounds, which are then primed for conjugation with a sulfur donor. mdpi.comacs.org The expression of genes encoding these enzymes, including CYP79F1 and CYP83A1, is crucial for glucoraphanin biosynthesis. biorxiv.org
Carbon-Sulfur Cleavage Enzymes in Precursor Formation (e.g., SUR1)
The reactive intermediates generated by the CYP83 enzymes are conjugated to a sulfur donor, now understood to be glutathione (B108866) rather than cysteine. acs.orgmdpi.com This conjugate then undergoes cleavage by a C-S lyase. The enzyme SUPERROOT1 (SUR1) is a key player in this step, catalyzing the cleavage of the S-alkylthiohydroximate to produce a thiohydroximate. d-nb.infofrontiersin.org The SUR1 enzyme is essential for the production of glucosinolates. acs.org
Glucosyltransferases in this compound Glycosylation (e.g., UGT74B1)
The final step in the formation of this compound is the glycosylation of the thiohydroximate. This reaction is catalyzed by a UDP-glucose:thiohydroximate S-glucosyltransferase. mdpi.com In Arabidopsis, UGT74B1 has been identified as a key enzyme in this process, specifically glucosylating the thiohydroximate functional group to form the desulfoglucosinolate. mdpi.comnih.gov While UGT74B1 plays a primary role, other glucosyltransferases, such as UGT74C1, may also contribute to this step, suggesting some redundancy in the pathway. researchgate.net The action of these glucosyltransferases completes the synthesis of the this compound molecule, which is then ready for the final sulfation step to become glucoraphanin. nih.gov
Enzyme and Compound Information
Below are tables detailing the key enzymes involved in the biosynthesis of this compound and the chemical compounds mentioned throughout this article.
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme Class | Specific Enzyme Example | Gene Name (in Arabidopsis) | Function |
|---|---|---|---|
| Methionine Chain Elongases | Methylthioalkylmalate Synthase | MAM1, MAM3 | Catalyzes the condensation of an α-keto acid with acetyl-CoA in the methionine chain elongation cycle. oup.comresearchgate.net |
| Cytochrome P450 Monooxygenases | Dihomomethionine N-hydroxylase | CYP79F1 | Converts chain-elongated methionine homologs to their corresponding aldoximes. mdpi.comsemanticscholar.org |
| Cytochrome P450 Monooxygenases | Aldoxime-metabolizing enzyme | CYP83A1 | Metabolizes aliphatic oximes into reactive intermediates. nih.govmpg.de |
| Carbon-Sulfur Cleavage Enzymes | C-S Lyase | SUR1 | Cleaves the S-alkylthiohydroximate to produce a thiohydroximate. d-nb.infofrontiersin.org |
| Glucosyltransferases | UDP-glucose:thiohydroximate S-glucosyltransferase | UGT74B1 | Catalyzes the glycosylation of the thiohydroximate to form this compound. mdpi.comnih.gov |
Table 2: Chemical Compounds in this compound Biosynthesis
| Compound Name | Abbreviation | Role in Pathway |
|---|---|---|
| Methionine | Initial precursor amino acid. nih.gov | |
| Dihomomethionine | DHM | Chain-elongated methionine; direct precursor for the core glucosinolate structure. researchgate.netfrontiersin.org |
| 5-methylthio-2-oxopentanoic acid | α-keto acid derived from methionine. escholarship.org | |
| 6-methylthio-2-oxohexanoic acid | 6MTOHA | Chain-elongated α-keto acid. escholarship.org |
| This compound | The direct, non-sulfated precursor to glucoraphanin. ashs.orgmdpi.com | |
| Glucoraphanin | The final glucosinolate product. nih.gov | |
| Acetyl-CoA | Co-substrate for the MAM synthase reaction. oup.com | |
| Glutathione | Sulfur donor in the formation of the core structure. acs.orgmdpi.com | |
| Thiohydroximate | Intermediate formed after C-S cleavage by SUR1. mdpi.comd-nb.info |
Transcriptional and Post-Transcriptional Regulation of this compound Biosynthetic Genes
The expression of genes involved in the biosynthesis of this compound is tightly controlled by a network of transcription factors and is responsive to various internal and external cues.
The biosynthesis of aliphatic glucosinolates, including the precursors to this compound, is predominantly regulated by a small subfamily of R2R3-MYB transcription factors. plos.orgnih.govijcrt.org In the model plant Arabidopsis thaliana, three key transcription factors have been identified as major positive regulators: MYB28, MYB29, and MYB76. plos.orgnih.govijcrt.orgnih.govnih.govoup.commdpi.com
MYB28 is considered the master regulator, essential for the basal level of aliphatic glucosinolate production. ijcrt.orgpnas.org Overexpression of MYB28 leads to a significant increase in the accumulation of aliphatic glucosinolates. plos.orgpnas.org It directly activates the expression of several biosynthetic genes, including those involved in the initial steps of the pathway. ijcrt.orgmdpi.com
MYB29 also positively regulates the pathway and appears to have a partially overlapping function with MYB28. plos.orgnih.govnih.gov While individual overexpression of MYB29 also increases aliphatic glucosinolate levels, its role is sometimes considered accessory to MYB28, particularly in response to certain stimuli like methyl jasmonate signaling. pnas.org Studies have shown that MYB28 and MYB29 can reciprocally transactivate each other, indicating a coordinated control mechanism. nih.gov
MYB76 also contributes to the regulation of aliphatic glucosinolate biosynthesis. plos.orgnih.govnih.govnih.govoup.com Its function can be both distinct and overlapping with MYB28 and MYB29. plos.orgnih.gov For instance, in seeds, MYB76 expression has been linked to the accumulation of short-chain aliphatic glucosinolates, while MYB28 influences long-chain forms. nih.gov The expression of MYB76 itself can be dependent on the presence of both MYB28 and MYB29 in leaves. nih.gov
These three MYB factors work in a complex interplay to fine-tune the production of aliphatic glucosinolates. nih.gov Their coordinated action allows the plant to modulate the levels of these compounds in different tissues and in response to various developmental and environmental signals. nih.gov
| Transcription Factor | Primary Role in Aliphatic Glucosinolate Biosynthesis | Key Research Findings |
| MYB28 | Master positive regulator of basal aliphatic glucosinolate production. ijcrt.orgpnas.org | Overexpression significantly increases aliphatic glucosinolate accumulation. plos.orgpnas.org Directly activates biosynthetic genes. ijcrt.orgmdpi.com Essential for the synthesis of long-chain aliphatic glucosinolates in seeds. nih.gov |
| MYB29 | Positive regulator with functions that can overlap with MYB28. plos.orgnih.govnih.gov | Overexpression increases aliphatic glucosinolate levels. plos.org Plays an accessory role in methyl jasmonate-induced biosynthesis. pnas.org Reciprocally transactivates with MYB28 and MYB76. nih.gov |
| MYB76 | Positive regulator with distinct and overlapping functions. plos.orgnih.gov | Involved in the accumulation of short-chain aliphatic glucosinolates in seeds. nih.gov Its expression in leaves can be dependent on MYB28 and MYB29. nih.gov |
The biosynthesis of aliphatic glucosinolates, and therefore this compound, is not static but is dynamically regulated by a variety of hormonal and environmental signals. nih.govresearchgate.netfrontiersin.org This allows the plant to adjust its chemical defense in response to changing conditions.
Hormonal Influences: Plant hormones play a crucial role in mediating the plant's response to both developmental and environmental cues, and this extends to the regulation of glucosinolate biosynthesis. nih.govresearchgate.net
Jasmonic Acid (JA) and Methyl Jasmonate (MeJA): These hormones are central to plant defense responses against herbivores and certain pathogens. oup.com Treatment with MeJA generally leads to an increase in the levels of certain glucosinolates. oup.com Specifically for aliphatic glucosinolates, MYB29 is thought to play a role in the MeJA-mediated induction of biosynthetic genes. pnas.org However, the effect of MeJA can be complex, with some studies showing it primarily induces indole (B1671886) glucosinolates while having a lesser effect on aliphatic ones. oup.com
Salicylic Acid (SA) and Ethylene (ET): These are also key defense-related hormones that can influence glucosinolate metabolism. mdpi.comoup.com Their interaction with the jasmonate signaling pathway can lead to either synergistic or antagonistic effects on glucosinolate production.
Environmental Influences: Environmental factors significantly impact the expression of genes in the aliphatic glucosinolate pathway, leading to variations in the accumulation of these compounds. frontiersin.orgmdpi.com
Sulfur Availability: As sulfur is a key component of glucosinolates, its availability is a major factor influencing their biosynthesis. mdpi.com Sulfur deficiency can have opposing effects on the expression of the regulatory MYB factors. For instance, MYB28 expression has been shown to be induced by sulfur deficiency, while the expression of MYB29 and MYB76 is positively correlated with sulfur concentration. nih.govoup.com This differential regulation suggests a mechanism for prioritizing the synthesis of specific glucosinolates under sulfur-limiting conditions.
Nitrogen Availability: Nitrogen is another essential nutrient that affects glucosinolate levels. Low nitrogen supply has been observed to increase total glucosinolate concentrations in some Brassica species. mdpi.com
Temperature: Temperature fluctuations can alter the profiles of both total and individual glucosinolates. mdpi.com
Light: The biosynthesis of glucosinolates in Arabidopsis is influenced by light, showing diurnal variations that are coordinated with general sulfur metabolism. nih.gov
Biotic Stress: Attack by herbivores or pathogens is a potent inducer of glucosinolate biosynthesis as part of the plant's defense response. oup.commdpi.com This induction is often mediated by the hormonal signaling pathways mentioned above.
| Influence | Effect on Aliphatic Glucosinolate Pathway Gene Expression |
| Methyl Jasmonate (MeJA) | Can induce the expression of biosynthetic genes, with MYB29 playing a potential accessory role. pnas.orgoup.com |
| Sulfur Deficiency | Induces the expression of MYB28, but represses the expression of MYB29 and MYB76. nih.govoup.com |
| Nitrogen Levels | Low nitrogen can lead to an increase in total glucosinolate concentrations. mdpi.com |
| Temperature | Can alter the overall and specific profiles of glucosinolates. mdpi.com |
| Light | Biosynthesis shows diurnal variations and is influenced by light availability. nih.gov |
| Biotic Stress | Herbivory and pathogen attack generally induce glucosinolate biosynthesis as a defense mechanism. oup.commdpi.com |
Metabolic Interconversions and Compartmentation of Desulfo Glucoraphanin
Sulfation of Desulfo-glucoraphanin to Glucoraphanin (B191350)
The conversion of this compound to glucoraphanin is the terminal step in the formation of the core glucosinolate structure. nih.govmdpi.com This reaction involves the transfer of a sulfate (B86663) group to the desulfo-precursor, a process catalyzed by a specific class of enzymes known as sulfotransferases (SOTs). encyclopedia.pubmdpi.com
Characterization of Sulfotransferase Enzymes (e.g., SOT16, SOT17, SOT18)
In the model plant Arabidopsis thaliana, several sulfotransferases have been identified to participate in glucosinolate biosynthesis. encyclopedia.pub Among these, SOT16, SOT17, and SOT18 are key players in the sulfation of desulfoglucosinolates. mdpi.comencyclopedia.pub These enzymes exhibit distinct substrate preferences. SOT16 shows a preference for indolic desulfoglucosinolates, which are derived from the amino acid tryptophan. encyclopedia.pubuni-hannover.de In contrast, SOT17 and SOT18 preferentially catalyze the sulfation of aliphatic desulfoglucosinolates, such as the methionine-derived this compound. mdpi.comencyclopedia.pubuni-hannover.de
Biochemical and crystallographic studies of these enzymes have begun to unravel the molecular basis for their function. encyclopedia.pub For instance, research on SOT18 has identified the active site and key amino acid residues essential for binding the sulfate donor, PAPS. encyclopedia.pub While the precise reasons for the substrate selectivity among these SOTs are still under investigation, it is clear that they play a crucial, non-redundant role in producing the diverse array of glucosinolates found in plants. encyclopedia.pubresearchgate.net
Table 1: Characterized Sulfotransferases in Glucosinolate Biosynthesis
| Enzyme | Preferred Substrate Type | Precursor Amino Acid | Reference |
|---|---|---|---|
| SOT16 | Indolic desulfoglucosinolates | Tryptophan | mdpi.comencyclopedia.pubuni-hannover.de |
| SOT17 | Aliphatic desulfoglucosinolates | Methionine | mdpi.comencyclopedia.pubuni-hannover.de |
| SOT18 | Aliphatic desulfoglucosinolates | Methionine | mdpi.comencyclopedia.pubuni-hannover.de |
Dynamics of PAPS (3'-Phosphoadenosine-5'-phosphosulfate) Availability and Utilization
The availability of PAPS can be a rate-limiting factor in glucosinolate production. researchgate.net Studies have shown that mutants with impaired PAPS synthesis accumulate desulfo-precursors and have significantly reduced levels of mature glucosinolates. nih.gov Conversely, overexpression of enzymes involved in PAPS synthesis, such as APS kinase, can lead to an increase in glucosinolate accumulation. researchgate.net The sulfation reaction, which occurs in the cytoplasm, requires the transport of PAPS from its primary site of synthesis in the chloroplasts. nih.govnih.gov This transport is mediated by specific transporters, adding another layer of regulation to the process. nih.gov
Subcellular Localization of this compound Biosynthetic Enzymes and Intermediates
The biosynthesis of aliphatic glucosinolates, including glucoraphanin, is a textbook example of metabolic compartmentation, involving reactions in the chloroplast, endoplasmic reticulum (ER), and cytosol. oup.comoup.com The initial steps of methionine chain elongation occur within the chloroplasts. oup.com The subsequent formation of the core glucosinolate structure, leading to this compound, involves enzymes that are associated with the ER and cytosol. oup.comoup.com
Specifically, the final sulfation step, catalyzed by SOT17 and SOT18, takes place in the cytoplasm. nih.gov This necessitates the movement of the this compound intermediate to the cytosol where it can interact with the sulfotransferases and the PAPS co-substrate. nih.gov The enzymes responsible for glucosinolate biosynthesis are predominantly found in the vascular tissues of the plant, particularly in parenchyma cells of the phloem and in cells surrounding the vasculature. nih.govresearchgate.net This localization suggests a coordinated system for synthesis and subsequent transport of the final glucosinolate products to storage sites, such as the S-cells. researchgate.net
Hypothetical Alternative Metabolic Fates of this compound
While the primary metabolic fate of this compound in healthy, sulfur-sufficient plants is sulfation to form glucoraphanin, other possibilities exist, particularly under different physiological conditions or in other organisms.
In plants, if the sulfation step is blocked or inefficient due to factors like sulfur deficiency or genetic mutations in SOT enzymes, desulfoglucosinolates can accumulate. nih.gov While these are generally considered biologically inert within the plant, their accumulation represents a metabolic endpoint. nih.gov
An alternative fate for desulfoglucosinolates has been described in the context of the gut microbiome of mammals that consume cruciferous vegetables. nih.govnih.gov Some gut bacteria possess sulfatase enzymes that can convert glucosinolates back into their desulfo forms. nih.gov These bacterial enzymes can then further metabolize the desulfoglucosinolates, but this hydrolysis exclusively yields nitriles, not the isothiocyanates like sulforaphane (B1684495) that are formed from myrosinase activity on intact glucosinolates. nih.govresearchgate.netresearchgate.net This represents an alternative degradation pathway that bypasses the formation of certain bioactive compounds. nih.gov
Occurrence, Distribution, and Variability of Desulfo Glucoraphanin in the Plant Kingdom
Chemotaxonomic Significance of Desulfo-glucoraphanin in Brassicaceae Species
The profile of glucosinolates, including their desulfated precursors, can serve as a chemotaxonomic marker to classify and differentiate species within the Brassicaceae family. researchgate.netnih.govnih.gov While glucoraphanin (B191350) is characteristic of certain Brassica species, particularly broccoli, the presence and relative abundance of this compound can also provide taxonomic insights. mdpi.comashs.org
The biosynthesis of glucoraphanin involves the conversion of glucoerucin (B1204559), catalyzed by the enzyme flavin-monooxygenase glucosinolate S-oxygenase (FMOGS-OX), with this compound being an intermediate in this pathway. maxapress.commdpi.com Therefore, the detection of this compound is intrinsically linked to the genetic capacity of a species to produce glucoraphanin.
Different genera and species within the Brassicaceae exhibit distinct glucosinolate profiles. For instance, while broccoli (Brassica oleracea var. italica) is known for its high glucoraphanin content, other species like those in the Aurinia genus are characterized by different glucosinolates such as glucoalyssin, glucobrassicanapin, and glucoberteroin. researchgate.netashs.org The presence of this compound would thus be expected in species that accumulate glucoraphanin.
Intra- and Inter-Species Variability in this compound Accumulation
Significant variation in glucosinolate content, including this compound, exists both between different species (inter-species) and within a single species (intra-species). mdpi.comashs.orgnih.gov
Inter-Species Variability: Glucoraphanin is a major glucosinolate in broccoli, while other Brassica vegetables like cabbage may contain it in smaller amounts alongside other glucosinolates like sinigrin (B192396) and glucobrassicin (B1234704). mdpi.comfrontiersin.org A study of 95 broccoli accessions found that glucoraphanin was the major glucosinolate, with total glucosinolate content ranging from 4.2 to 29.0 μmol/g dry weight (DW). researchgate.net
Intra-Species Variability: Even within a single species like broccoli, there is considerable variation in glucoraphanin content among different cultivars. ashs.orgresearchgate.net For example, a study of 95 broccoli accessions revealed that glucoraphanin content ranged from 1.6 to 13.9 μmol/g DW. researchgate.net Similarly, an analysis of 146 cabbage genotypes showed that while sinigrin was the most dominant glucosinolate in many, glucoraphanin was also present, with an average value of 0.62 μmol/g DW. mdpi.com This genetic diversity is a key resource for breeding programs aiming to develop varieties with enhanced levels of specific glucosinolates. ashs.org
Table 1: Variation in Glucoraphanin Content in Different Brassica Accessions
| Species | Number of Accessions | Glucoraphanin Content Range (μmol/g DW) | Reference |
|---|---|---|---|
| Brassica oleracea var. italica (Broccoli) | 95 | 1.6 - 13.9 | researchgate.net |
| Brassica oleracea var. capitata (Cabbage) | 146 | 0.01 - 12.87 (for sinigrin, with glucoraphanin also present) | mdpi.com |
| Brassica oleracea var. italica (Broccoli) | 8 reference cultivars | 2.49 - 5.95 (in select cultivars) | ashs.org |
Impact of Environmental Factors on this compound Content
The accumulation of glucosinolates, and by extension their desulfo-precursors, is influenced by various environmental factors. mdpi.com These factors can be broadly categorized as abiotic and biotic stresses.
Abiotic stresses such as nutrient availability, light, and temperature can significantly alter the glucosinolate profile of a plant. mdpi.commaxapress.com
Nutrient Availability: Sulfur availability is crucial for glucosinolate biosynthesis, as these compounds are sulfur-rich. maxapress.com Application of selenium has been shown to increase glucoraphanin levels in radish roots. maxapress.comsemanticscholar.org
Light: Light intensity and quality can affect glucosinolate levels. For instance, elevated light levels can lead to reduced glucoraphanin in harvested cauliflower and broccoli. maxapress.com Conversely, exposure to UVB radiation has been shown to increase glucosinolate concentrations in broccoli sprouts. maxapress.comnih.gov
Temperature: Temperature fluctuations can impact glucosinolate content. High temperatures have been reported to increase the concentration of glucosinolates in various Brassica plants. mdpi.com However, some studies suggest that total glucosinolates may diminish as temperature rises. maxapress.com
Glucosinolates and their breakdown products play a role in plant defense against herbivores and pathogens. maxapress.comnih.gov While direct studies on this compound are limited, the response of its sulfated form, glucoraphanin, to biotic stress is indicative.
Pathogen Challenge: The glucosinolate-myrosinase system is involved in plant defense against pathogens. maxapress.com Treatment of cauliflower with methyl jasmonate, a plant defense signaling molecule, led to an increase in glucoraphanin concentration. researchgate.net
Herbivory: The breakdown products of glucosinolates, such as isothiocyanates, can deter insect feeding. maxapress.com The levels of these defense compounds can be induced upon herbivore attack.
Developmental and Organ-Specific Accumulation Profiles
The concentration of this compound and other glucosinolates varies depending on the plant's developmental stage and the specific organ. nih.govfrontiersin.org
Developmental Stage: In broccoli, the highest concentration of glucoraphanin is often found in young seedlings and seeds. researchgate.net As the plant matures, the concentration in vegetative parts may decrease. For example, in broccoli, glucoraphanin concentrations were found to decrease from the seedling stage to the early flowering stage. researchgate.net One study on broccoli sprouts showed that the concentrations of glucoraphanin and glucoerucin decreased sharply after seed germination. nih.gov
Organ-Specific Accumulation: Glucosinolate profiles can differ significantly between roots and shoots. ru.nl In broccoli, glucoraphanin is a major glucosinolate in the florets, while other parts of the plant may have different profiles. ashs.orgresearchgate.net For instance, one study found that in broccoli florets, glucobrassicin was the most abundant glucosinolate, followed by glucoraphanin, whereas glucoraphanin was the most abundant in the flower stalks. researchgate.net Roots often exhibit a higher diversity and content of individual glucosinolates due to the complex and stressful rhizosphere environment. mdpi.com
Table 2: Developmental and Organ-Specific Accumulation of Glucoraphanin
| Plant | Developmental Stage/Organ | Key Findings on Glucoraphanin | Reference |
|---|---|---|---|
| Brassica oleracea var. italica (Broccoli) | Seedlings and Seeds | Highest concentration of glucoraphanin. | researchgate.net |
| Brassica oleracea var. italica (Broccoli) | Sprouts (post-germination) | Sharp decrease in glucoraphanin concentration. | nih.gov |
| Brassica oleracea var. italica (Broccoli) | Florets vs. Flower Stalks | Higher glucoraphanin in flower stalks compared to florets (in one study). | researchgate.net |
| Brassica oleracea | Roots vs. Shoots | Glucosinolate profiles differ significantly between roots and shoots. | ru.nl |
Advanced Analytical Methodologies for Desulfo Glucoraphanin Research
Sample Preparation Strategies for Desulfo-glucoraphanin Extraction from Complex Plant Matrices
The extraction and purification of glucosinolates from complex plant matrices is a multi-step process designed to isolate the compounds of interest while preventing their enzymatic degradation. The initial and most critical step is the inactivation of the endogenous enzyme myrosinase, which hydrolyzes glucosinolates into isothiocyanates (like sulforaphane) and other products upon tissue damage.
A widely adopted method involves extracting ground and often freeze-dried plant material with a hot methanol-water or ethanol-water mixture (typically 70-80%) at temperatures ranging from 70°C to boiling. This heat treatment effectively denatures the myrosinase enzyme, ensuring the glucosinolates, including glucoraphanin (B191350), are extracted intact.
Following the initial solvent extraction, the crucial step for obtaining this compound is purification and enzymatic desulfation. This is most commonly achieved using anion-exchange solid-phase extraction (SPE). The crude extract is loaded onto a column packed with an anion-exchange resin, such as DEAE-Sephadex A-25. After washing the column to remove interfering compounds, a purified sulfatase enzyme solution is applied and left to incubate overnight at room temperature. During this incubation, the sulfate (B86663) group is cleaved from the glucosinolates bound to the resin. The resulting desulfated glucosinolates, including this compound, are then eluted from the column with purified water. The eluate can be freeze-dried and reconstituted in a precise volume of water for subsequent chromatographic analysis.
High-Resolution Chromatographic Separations
Following sample preparation, high-resolution chromatographic techniques are essential for separating this compound from other desulfated glucosinolates and remaining matrix components.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most established and widely used method for the analysis of desulfated glucosinolates. The separation is typically achieved using reversed-phase C18 columns. The mobile phase generally consists of a gradient of water and acetonitrile, which allows for the effective separation of the various desulfo-glucosinolates present in the extract. Detection is commonly performed using an ultraviolet (UV) or photodiode array (PDA) detector at a wavelength of 229 nm. This method is robust, reliable, and allows for accurate quantification when appropriate reference standards are used.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), offers significant advantages over traditional HPLC for the analysis of this compound. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can achieve higher resolution, greater sensitivity, and much faster analysis times. A UPLC method coupled with tandem mass spectrometry can provide a rapid and highly sensitive determination of glucosinolate derivatives. For instance, UPLC systems can separate a mixture of desulfated glucosinolate standards, including this compound, in significantly shorter run times compared to conventional HPLC.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative approach for the separation of highly polar compounds like glucosinolates. While the standard analytical method involves desulfation followed by reversed-phase HPLC, HILIC offers a way to analyze intact glucosinolates, bypassing the enzymatic desulfation step. This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, like acetonitrile. It has been successfully applied to separate various glucosinolates from plant extracts. However, for the specific analysis of the desulfated form, reversed-phase HPLC and UPLC remain the more commonly reported methods.
Mass Spectrometry-Based Detection and Quantification
While UV detection is standard for quantification in HPLC, mass spectrometry (MS) provides a higher level of specificity and is invaluable for structural confirmation. Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the unambiguous identification of this compound in complex extracts.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification
Tandem mass spectrometry (MS/MS) is the definitive technique for confirming the identity of this compound. By selecting the precursor ion corresponding to the molecular weight of this compound, and then fragmenting it, a characteristic product ion spectrum is generated. This fragmentation pattern serves as a molecular fingerprint, providing unequivocal structural confirmation. Researchers have established characteristic fragmentation patterns for numerous desulfated glucosinolates, which aids in their identification even when pure standards are unavailable. This methodology combines the well-established desulfation and HPLC separation procedure with the high specificity of MS detection, resulting in a highly reliable approach for glucosinolate analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of compounds by providing highly accurate mass measurements. longdom.orgmeasurlabs.com Unlike low-resolution mass spectrometry, HRMS instruments can distinguish between molecules with very similar nominal masses, a crucial capability in complex biological extracts where this compound is analyzed. nih.gov This precision allows for the determination of the elemental composition of an unknown compound with a high degree of confidence. measurlabs.com
The principle of HRMS lies in its ability to separate ions with very close mass-to-charge (m/z) ratios. longdom.org Advanced mass analyzers, including Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), achieve high resolving power, often exceeding 100,000, and mass accuracies typically better than 5 parts per million (ppm). longdom.orgmdpi.com When analyzing this compound, HRMS coupled with liquid chromatography (LC) can differentiate it from other co-eluting compounds in a sample matrix. The accurate mass measurement obtained for the molecular ion of this compound allows researchers to propose a unique elemental formula, significantly narrowing down the possibilities for its identity and confirming its presence. nih.gov
Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis
| Parameter | Low-Resolution MS (e.g., Quadrupole) | High-Resolution MS (e.g., Q-TOF, Orbitrap) |
|---|---|---|
| Mass Accuracy | Typically >100 ppm | Typically <5 ppm |
| Resolving Power | < 10,000 | > 20,000 to > 100,000 |
| Primary Application | Quantification, Target Screening | Accurate Mass Determination, Elemental Composition, Structure Elucidation, Unknown Identification |
| Confidence in Identification | Moderate (relies on retention time and fragmentation) | High (based on exact mass and isotopic pattern) |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Biosynthetic Pathway Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of compounds and is instrumental in elucidating biosynthetic pathways. researchgate.netnih.gov While HRMS provides the elemental formula, NMR reveals the connectivity of atoms within the molecule, allowing for the complete structural characterization of this compound. This is achieved by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. nih.gov
In the context of biosynthetic pathways, NMR is used in conjunction with stable isotope tracers (e.g., ¹³C, ¹⁵N). nih.gov Organisms or cell cultures are fed with labeled precursors, and the resulting this compound is isolated. NMR analysis can then pinpoint the exact location of the isotopic labels within the molecule's structure. By tracing the path of the labels from the precursor to the final product, researchers can definitively map the sequence of biochemical reactions and intermediates involved in its synthesis. nih.gov This hybrid approach, combining MS for identification and NMR for detailed structural analysis, provides a powerful platform for identifying unknown metabolites in complex biological systems. researchgate.net
Isotopic Labeling Techniques for Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govnih.gov Intracellular fluxes cannot be measured directly but can be inferred by tracking the metabolic fate of isotopically labeled nutrients (tracers), such as ¹³C-labeled glucose or amino acids, through the metabolic network. mdpi.comresearchgate.net This approach provides a dynamic view of cellular metabolism that is not attainable by measuring metabolite concentrations alone. researchgate.net
The core principle of MFA involves introducing a stable isotope-labeled substrate into a biological system and allowing it to reach an isotopic steady state. researchgate.net During metabolism, the labeled atoms are incorporated into various downstream metabolites, including intermediates in the pathway leading to this compound. The specific labeling patterns (isotopomer distributions) of these metabolites are measured, typically using MS or NMR. mdpi.comresearchgate.net By using a computational model of the metabolic network, these labeling patterns are then used to calculate the fluxes through the relevant pathways. mdpi.com This allows researchers to understand how the biosynthesis of this compound is regulated and how it responds to different genetic or environmental conditions. nih.govnih.gov
Genetic Manipulation and Metabolic Engineering of Desulfo Glucoraphanin Pathways
Traditional Breeding Approaches for Modulating Desulfo-glucoraphanin Levels
Conventional breeding has long been a cornerstone for improving crop traits, including the chemical composition of vegetables. In the context of this compound, these approaches leverage the natural genetic variation present within Brassica species. jst.go.jpresearchgate.net Breeding programs have focused on selecting and crossing parent plants with desirable glucosinolate profiles to develop new varieties with enhanced levels of beneficial compounds like glucoraphanin (B191350). researchgate.netmdpi.comusda.gov
A key strategy in modern traditional breeding is Quantitative Trait Locus (QTL) mapping. nih.govresearchgate.net QTL analysis identifies specific genomic regions associated with variations in a particular trait, such as the concentration of a specific glucosinolate. illinois.edu By identifying markers linked to these QTLs, breeders can employ marker-assisted selection (MAS) to more efficiently screen and select promising individuals in a breeding program, accelerating the development of broccoli and other Brassica varieties with consistently high levels of glucoraphanin. jst.go.jpnih.gov For instance, studies in broccoli have successfully mapped QTLs for sulforaphane (B1684495) (the hydrolysis product of glucoraphanin) and its precursor, providing valuable targets for breeding efforts. nih.govresearchgate.netresearchgate.net Research has shown that broccoli parents with high glucoraphanin levels tend to produce hybrid offspring with similarly high levels, indicating that this trait is heritable and can be effectively selected for in breeding programs. usda.gov
| Approach | Target Crop(s) | Key Findings | Reference |
|---|---|---|---|
| Selective Breeding | Broccoli (Brassica oleracea var. italica) | Demonstrated that high glucoraphanin content is a heritable trait. Parents with high levels produce high-level hybrids. | usda.gov |
| QTL Mapping | Broccoli (Brassica oleracea var. italica) | Identified 18 QTLs for sulforaphane metabolism, with 6 stable QTLs detected across multiple environments on chromosomes 3 and 7. | nih.govresearchgate.net |
| QTL Analysis | Broccoli (Brassica oleracea) | Identified seven QTLs on six linkage groups associated with glucosinolate variability. | illinois.edu |
| Germplasm Screening | Broccoli (Brassica oleracea var. italica) | Analysis of 191 genotypes highlighted significant diversity in glucosinolate content, providing valuable genetic resources for breeding. | mdpi.com |
Targeted Gene Editing Technologies (e.g., CRISPR/Cas9) for Biosynthetic Pathway Modification
The advent of targeted gene editing technologies, particularly CRISPR/Cas9, has revolutionized the field of metabolic engineering. These tools allow for precise modifications to an organism's genome, enabling researchers to alter specific genes within the this compound biosynthetic pathway with unprecedented accuracy. nih.gov
A primary application of CRISPR/Cas9 in this context is the creation of gene knockouts or the silencing of genes that divert metabolic flux away from the desired compound. A notable target is the ALKENYL HYDROXALKYL PRODUCING 2 (AOP2) gene, which encodes an enzyme that converts glucoraphanin into other glucosinolates like gluconapin. isaaa.orgnih.gov By inactivating the AOP2 gene in species like Chinese kale, where glucoraphanin is normally present only in trace amounts, researchers have successfully blocked this conversion, leading to a significant accumulation of glucoraphanin. isaaa.orgnih.govresearchgate.net
Similarly, the transcription factor MYB28 is a key regulator of aliphatic glucosinolate biosynthesis. biorxiv.orgeurekalert.org Using CRISPR/Cas9 to knock out copies of the MYB28 gene in Brassica oleracea resulted in a marked reduction in glucoraphanin levels. biorxiv.orgeurekalert.org While this specific study aimed to understand the gene's function, the principle demonstrates that targeting regulatory genes can effectively modulate the entire pathway. These knockout strategies provide a powerful method for enhancing beneficial compounds by eliminating competing metabolic pathways. researchgate.net
Promoter engineering is a more nuanced gene editing strategy that involves modifying the promoter regions of biosynthetic genes to either enhance or suppress their expression levels. While direct examples focusing solely on this compound are emerging, the principle is well-established in metabolic engineering. By using CRISPR/Cas9 to insert or delete specific regulatory elements within a gene's promoter, it is possible to fine-tune its transcription rate. For instance, the expression of key biosynthetic genes like CYP79F1 or MAM1 could theoretically be upregulated by editing their promoters to increase the binding affinity of transcription factors like MYB28. This approach offers precise control over the metabolic flux towards this compound synthesis without completely knocking out other genes.
Transgenic Approaches for Overexpression of Biosynthetic Enzymes
Transgenic technology involves introducing new or modified genes into an organism to confer new traits. In the context of this compound, this approach is used to overexpress key enzymes involved in its biosynthesis, thereby increasing the metabolic flow towards its production.
Studies have demonstrated that overexpressing genes central to the aliphatic glucosinolate pathway can significantly alter the glucosinolate profile in Brassica napus. For example, the overexpression of BnMAM1 (involved in side-chain elongation) and BnCYP83A1 (part of the core structure formation) led to increased levels of 3-Butenyl and 2-hydroxy-3-butenyl glucosinolates. nih.gov Overexpression of BnUGT74B1, which is involved in the glucosylation step, also increased certain aliphatic and indolic glucosinolates. nih.gov While these examples did not specifically target this compound, they validate the principle that boosting the expression of biosynthetic enzymes is a viable strategy for increasing the production of target glucosinolates. The entire 14-gene core pathway for glucoraphanin has been identified, providing a clear roadmap for which enzymes could be targeted for overexpression to enhance this compound accumulation. escholarship.org
Systems Biology Approaches: Transcriptomics, Proteomics, and Metabolomics for Pathway Discovery
Systems biology integrates multiple data sources to provide a holistic view of complex biological processes, such as the biosynthesis of this compound. By combining transcriptomics (studying gene expression), proteomics (studying proteins), and metabolomics (studying metabolites), researchers can identify novel genes, regulatory networks, and metabolic bottlenecks in the pathway. nih.gov
Genome-Wide Association Studies (GWAS) are a powerful systems biology tool used to link genetic variations (SNPs) with variations in metabolite levels. researchgate.netscu.edu.aumdpi.comoup.com By analyzing a diverse population of plants, GWAS can pinpoint candidate genes involved in glucosinolate biosynthesis. nih.govresearchgate.netscu.edu.au For example, GWAS in Brassica napus and Brassica juncea have identified numerous candidate genes, including known regulators like MYB28 and novel players, associated with the accumulation of various glucosinolates. nih.govscu.edu.au
Metabolomic and transcriptomic profiling across different Brassica oleracea crops has revealed how the expression of genes like AOP2 and MAM3 correlates with the accumulation of specific glucosinolates, including glucoraphanin. nih.gov Such analyses provide a comprehensive map of the pathway's regulation, highlighting how gene expression patterns in different tissues and varieties lead to diverse glucosinolate profiles. nih.gov This integrated approach is crucial for discovering new targets for genetic manipulation and for understanding the complex regulatory web that controls this compound levels.
| Gene/Target | Function | Engineering Strategy | Outcome | Reference |
|---|---|---|---|---|
| MYB28 | Transcription factor regulating aliphatic glucosinolate biosynthesis | CRISPR/Cas9 Knockout | Reduced glucoraphanin accumulation | biorxiv.orgeurekalert.org |
| AOP2 | Enzyme converting glucoraphanin to gluconapin | CRISPR/Cas9 Knockout | Increased glucoraphanin content | isaaa.orgnih.gov |
| BnMAM1 | Methylthioalkylmalate synthase (side-chain elongation) | Transgenic Overexpression | Increased downstream aliphatic glucosinolates | nih.gov |
| BnCYP83A1 | Cytochrome P450 monooxygenase (core structure formation) | Transgenic Overexpression | Increased downstream aliphatic glucosinolates | nih.gov |
| BnUGT74B1 | S-glucosyltransferase (glucosylation) | Transgenic Overexpression | Increased aliphatic and indolic glucosinolates | nih.gov |
Heterologous Production of this compound in Model Organisms (e.g., Nicotiana benthamiana, E. coli)
Heterologous production—engineering the biosynthesis of a compound in a host organism that does not naturally produce it—offers a promising alternative to agricultural extraction. nih.gov This approach can provide a controlled, scalable, and sustainable source of high-value compounds like glucoraphanin.
Nicotiana benthamiana, a type of tobacco plant, has been successfully used as a plant-based factory for glucoraphanin production. escholarship.orgosti.govnih.gov By transiently expressing the 11 to 14 genes from Arabidopsis thaliana that constitute the glucoraphanin biosynthetic pathway, researchers have been able to produce the compound in tobacco leaves. nih.govescholarship.orgresearchgate.netfrontiersin.org Initial efforts yielded modest amounts and produced leucine-derived glucosinolates as side products. nih.govescholarship.org However, subsequent optimization, including the co-expression of auxiliary genes identified through co-expression analysis, has significantly improved yields. escholarship.orgnih.gov For example, leveraging transient expression to screen and optimize the pathway led to a 4.74-fold increase in glucoraphanin production by alleviating metabolic bottlenecks. escholarship.orgosti.govnih.gov
Microbial hosts like Escherichia coli are also being explored for heterologous production. While the complexity of the multi-step enzymatic pathway, which involves both cytosolic and chloroplast-localized steps in plants, presents challenges for reconstruction in a simple prokaryotic host, the potential for rapid growth and large-scale fermentation makes it an attractive goal. nih.gov Success in this area would require significant metabolic engineering to provide the necessary precursors and functional expression of the plant-derived enzymes.
Ecological and Agronomic Relevance of Desulfo Glucoraphanin
Desulfo-glucoraphanin as a Component of Plant Defense Strategies
The primary defense system in Brassica plants is the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb" nih.govfrontiersin.orgfrontiersin.org. Glucosinolates, such as glucoraphanin (B191350), are stored separately from the enzyme myrosinase within the plant's cells. When the plant tissue is damaged by herbivores or pathogens, myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis into biologically active and often toxic compounds, including isothiocyanates, thiocyanates, and nitriles researchgate.net. These breakdown products can deter feeding by generalist insects and inhibit the growth of certain pathogens researchgate.netnih.gov.
This compound emerges as a key component in this defense strategy, not as a direct toxin, but as a product of detoxification by adapted herbivores. Certain specialist insects have evolved a mechanism to circumvent the "mustard oil bomb" by producing enzymes called glucosinolate sulfatases (GSS) nih.govfrontiersin.org. These enzymes catalyze the desulfation of glucosinolates, like glucoraphanin, to form desulfo-glucosinolates nih.govfrontiersin.org. This conversion is a critical detoxification step because desulfo-glucosinolates are not substrates for myrosinase, thus preventing the formation of toxic isothiocyanates nih.gov. The presence of this compound in insect frass or honeydew is, therefore, an indicator of an insect's ability to neutralize this plant defense.
This dynamic illustrates a co-evolutionary arms race between Brassica plants and specialist insects. The plant invests resources in producing glucosinolates for defense, and in response, adapted insects have developed a biochemical counter-strategy to disarm this defense, leading to the formation of this compound.
Influence on Plant-Insect and Plant-Microbe Interactions
The conversion of glucoraphanin to this compound by certain insects has profound implications for plant-insect interactions. Specialist herbivores that can detoxify glucosinolates are able to feed on Brassica plants with relative impunity, turning a well-defended plant into a viable food source researchgate.netcolab.wsdntb.gov.ua. For example, the diamondback moth (Plutella xylostella) and the silverleaf whitefly (Bemisia tabaci) are known to employ glucosinolate sulfatases to detoxify glucosinolates nih.govfrontiersin.org. This detoxification strategy allows them to specialize on cruciferous plants, which are toxic to many other insects.
The formation of this compound can be seen as a metabolic cost for the insect, requiring the production of specific enzymes. However, the benefit of accessing a nutrient-rich and less competitive food source outweighs this cost. The table below summarizes the detoxification strategies of select insects that lead to the formation of desulfo-glucosinolates.
| Insect Species | Feeding Guild | Detoxification Mechanism | Reference |
| Plutella xylostella (Diamondback moth) | Chewing herbivore | Production of glucosinolate sulfatase (GSS) in the gut. | nih.gov |
| Bemisia tabaci (Silverleaf whitefly) | Phloem-feeding insect | Secretion of glucosinolate sulfatase (GSS) to desulfate glucosinolates. | nih.govfrontiersin.org |
| Psylliodes chrysocephala (Cabbage stem flea beetle) | Chewing herbivore | Utilizes glucosinolate sulfatases as part of its detoxification strategy. | nih.gov |
In the context of plant-microbe interactions, the rhizosphere—the soil region immediately surrounding plant roots—is a hub of microbial activity influenced by root exudates nih.govnih.govresearchgate.net. While direct evidence for the role of this compound in the rhizosphere is limited, it is known that plants release a variety of primary and secondary metabolites, including glucosinolates, into the soil nih.govnih.gov. These compounds can shape the composition and activity of the rhizosphere microbiome nih.govnih.govresearchgate.net. It is plausible that soil microbes with sulfatase activity could also convert glucoraphanin to this compound, potentially altering the chemical signaling and microbial community structure in the root zone. Plant growth-promoting rhizobacteria (PGPR) are known to colonize the rhizosphere and can influence plant growth and nutrient uptake, and their interactions can be mediated by complex chemical signals from the plant frontiersin.org.
Agronomic Practices and Crop Management Effects on this compound Content
The concentration of glucoraphanin, the precursor to this compound, in Brassica crops is significantly influenced by various agronomic practices. Consequently, these practices indirectly affect the potential for this compound formation when the plants are challenged by adapted herbivores.
Fertilization: Nitrogen (N) and sulfur (S) are essential nutrients for the synthesis of glucosinolates, which are nitrogen- and sulfur-containing compounds patientresearcher.com.
Sulfur Fertilization: Adequate sulfur availability is crucial for glucoraphanin production. Studies on broccoli have shown that the application of sulfur fertilizers, such as gypsum, can significantly increase the concentration of glucoraphanin in various plant parts, including the florets and seeds nih.govunimelb.edu.au. Increased sulfur application has been shown to lead to a substantial increase in total glucosinolate content in canola nih.gov.
Nitrogen Fertilization: The effect of nitrogen fertilization on glucosinolate levels can be more complex. While nitrogen is a key component of glucosinolates, excessive nitrogen application can sometimes lead to a decrease in their concentration, potentially due to a dilution effect as the plant's biomass increases researchgate.net. However, some studies have reported an increase in glucosinolate content with increased nitrogen supply nih.gov. The interaction between nitrogen and sulfur fertilization is also critical, with a balanced supply of both nutrients generally leading to optimal glucosinolate accumulation nih.gov.
Environmental Stress: Abiotic stressors can also modulate glucoraphanin levels.
Temperature Stress: High temperatures have been shown to increase the formation of sulforaphane (B1684495), a breakdown product of glucoraphanin, in broccoli sprouts, which suggests an alteration in glucosinolate metabolism under thermal stress mdpi.com.
The following table summarizes the impact of selected agronomic practices on glucoraphanin content in Brassica vegetables.
| Agronomic Practice | Effect on Glucoraphanin Content | Research Findings |
| Sulfur Fertilization | Increase | Application of gypsum (92 kg S ha⁻¹) significantly increased glucoraphanin content in broccoli heads and seeds nih.gov. |
| Nitrogen Fertilization | Variable | Increasing nitrogen levels from 40 to 80 kg/ha increased glucosinolate content in canola nih.gov. In other studies, high nitrogen tended to decrease total glucosinolate content researchgate.net. |
| Temperature | Variable | Growth of broccoli sprouts at 25 °C resulted in higher glucoraphanin content compared to 20 °C and 30 °C fao.org. |
Post-Harvest Metabolism and Stability in Plant Food Systems
The stability of glucoraphanin after harvest is a critical factor for the nutritional quality of Brassica vegetables, as it is the precursor to the bioactive compound sulforaphane. The post-harvest handling, storage, and processing of these vegetables can significantly impact the glucoraphanin content, and consequently, the potential for both sulforaphane and this compound formation.
Storage Conditions:
Temperature: Lowering the storage temperature is crucial for preserving glucoraphanin. At 20°C, a 55% loss of glucoraphanin was observed in broccoli stored in open boxes within the first 3 days nih.govresearchgate.netthaiscience.info. Refrigeration at 4°C significantly slows down this degradation nih.govresearchgate.net.
Packaging: Modified atmosphere packaging (MAP) can effectively maintain glucoraphanin concentrations during storage. Storing broccoli in MAP with no holes at 4°C showed no significant changes in glucoraphanin levels for up to 10 days nih.govresearchgate.net. Controlled atmosphere (CA) storage has also been shown to be effective in preserving glucoraphanin for up to 25 days nih.govresearchgate.net. The use of MAP has been found to increase the content of individual glucosinolates, including glucoraphanin, during the initial days of postharvest storage compared to storage in the air emnuvens.com.br.
Processing and Cooking:
Thermal Processing: Cooking methods have a profound effect on glucoraphanin and the activity of myrosinase. Boiling and blanching can lead to significant losses of glucoraphanin due to leaching into the cooking water and thermal degradation nih.govnih.govnih.gov. Steaming, on the other hand, has been shown to be a better method for retaining glucoraphanin and can even enhance the formation of sulforaphane by inactivating a heat-sensitive protein that directs hydrolysis towards the formation of inactive nitriles nih.govnih.gov. Short-time microwaving can also promote the conversion of glucoraphanin to sulforaphane nih.gov.
Non-Thermal Processing: Freezing is an effective method for preserving glucoraphanin content in Brassica vegetables nih.gov.
The table below provides a summary of the effects of post-harvest conditions on glucoraphanin stability.
| Post-Harvest Factor | Condition | Effect on Glucoraphanin | Reference |
| Storage Temperature | 20°C (Open Box) | 55% loss within 3 days | nih.govresearchgate.netthaiscience.info |
| Storage Temperature | 4°C (MAP) | No significant change for up to 10 days | nih.govresearchgate.net |
| Packaging | Modified Atmosphere Packaging (MAP) | Preserves glucoraphanin concentration | nih.govresearchgate.netemnuvens.com.br |
| Processing | Boiling/Blanching | Significant loss | nih.govnih.gov |
| Processing | Steaming (1-3 minutes) | Enhanced sulforaphane yield, indicating glucoraphanin hydrolysis | nih.gov |
| Processing | Freezing | Avoids losses | nih.gov |
Investigational Biological Roles and Functional Significance of Desulfo Glucoraphanin
Desulfo-glucoraphanin as a Direct Signaling Molecule in Plant Systems
The role of glucosinolates and their hydrolysis products in plant defense is well-established. These compounds are part of a chemical defense system, often referred to as the "mustard oil bomb," which is activated upon tissue damage by herbivores or pathogens. When the plant tissue is damaged, glucosinolates are hydrolyzed by the enzyme myrosinase into various bioactive compounds, including isothiocyanates, which can be toxic or repellent to pests and pathogens researchgate.netresearchgate.net.
Plant defense responses are regulated by a complex network of signaling molecules, including phytohormones like jasmonic acid and ethylene researchgate.netnih.gov. For instance, methyl jasmonate, a known plant stress signaling molecule, has been shown to influence the metabolism and accumulation of glucoraphanin (B191350) and its breakdown product, sulforaphane (B1684495), in broccoli researchgate.net. While this indicates a clear link between plant signaling pathways and the glucoraphanin biosynthetic cascade, direct evidence for this compound itself acting as a primary signaling molecule is not extensively documented. Its primary role appears to be that of a metabolic intermediate. However, studies investigating the effects of various stress-signaling molecules on glucosinolate accumulation use this compound as a chemical standard, highlighting its importance in research on these pathways nih.gov. The broader glucosinolate-myrosinase system is a key component of the plant's response to external stimuli, where the breakdown products are the primary active signaling and defense agents researchgate.net.
Enzymatic Biotransformation of this compound by Non-Sulfating Enzymes
While the primary fate of this compound in plants is sulfation to form glucoraphanin, it can be a substrate for other enzymatic reactions. Notably, desulfo-glucosinolates can be transformed by enzymes other than the plant's native myrosinase (a β-S-glucosidase), which is typically inactive towards the desulfated forms gcirc.org.
A recombinant β-O-glucosidase (EC 3.2.1.21) derived from the thermophilic bacterium Tp8 has been shown to effectively hydrolyze various desulfo-glucosinolates, including the precursor to glucoraphanin, into their corresponding pure nitriles gcirc.org. This enzymatic reaction is distinct from the typical myrosinase-catalyzed hydrolysis of glucosinolates, which produces a mixture of isothiocyanates, nitriles, and other compounds gcirc.org. This specific biotransformation pathway demonstrates that this compound can be diverted from the glucoraphanin synthesis pathway and converted into different bioactive compounds, such as nitriles, by non-sulfating enzymes gcirc.org.
| Enzyme Type | Substrate | Primary Product(s) | Source Organism (Example) |
| β-O-glucosidase | Desulfo-glucosinolates | Pure Nitriles | Thermophilic bacterium Tp8 |
| Myrosinase (β-S-glucosidase) | Glucosinolates (sulfated) | Isothiocyanates, Nitriles, etc. | Brassicaceae plants |
| Sulfotransferase | Desulfo-glucosinolates | Glucosinolates (sulfated) | Brassicaceae plants |
This table provides an interactive overview of enzymes acting on this compound and related compounds.
Preclinical In Vitro Mechanistic Studies on Cellular Interactions (focus on molecular mechanisms, not efficacy)
The direct cellular effects of this compound are not as extensively studied as its sulfated form, glucoraphanin, or the subsequent hydrolysis product, sulforaphane. However, in vitro studies on glucoraphanin provide insights into the potential activities of its immediate precursor.
In a cellular model of gliadin-induced inflammation using human intestinal epithelial (Caco-2) cells, glucoraphanin was found to be largely inactive in reducing the release of inflammatory chemokines, whereas sulforaphane showed potent inhibitory effects researchgate.netmdpi.com. The mechanism for sulforaphane's activity was linked to the inhibition of the NF-κB pathway mdpi.com. Despite its lack of activity in this specific inflammatory model, researchers suggest that glucoraphanin should not be considered merely an inert precursor, as its biological activity might involve different molecular mechanisms than those of sulforaphane researchgate.netnih.gov. Both molecules were observed to modulate the activity of NF-κB and Nrf-2 transcription factors nih.gov.
Another study using human mesenchymal stromal cells (hMSCs) demonstrated that glucoraphanin could stimulate osteogenic differentiation mdpi.com. This effect was shown to be independent of its conversion to sulforaphane and was at least partially attributed to the release of hydrogen sulfide (H₂S), a known signaling molecule in bone metabolism. The research confirmed that glucoraphanin, in the presence of L-cysteine, acts as an H₂S donor, leading to increased intracellular H₂S concentrations, upregulation of osteogenic genes, and enhanced mineral apposition in the cells mdpi.com. This points to a direct molecular interaction of the intact glucosinolate molecule with cellular pathways.
| Cell Line | Compound Tested | Observed Molecular Mechanism | Outcome of Interaction |
| Caco-2 | Glucoraphanin | Inactive in chemokine release; modulation of NF-κB and Nrf-2 activity mdpi.comnih.gov | No significant reduction of inflammatory markers in a gliadin-induced model mdpi.com. |
| Caco-2 | Sulforaphane | Inhibition of NF-κB pathway; modulation of Nrf-2 activity mdpi.comnih.gov | Potent inhibition of inflammatory chemokine release mdpi.com. |
| hMSCs | Glucoraphanin | Increased intracellular Hydrogen Sulfide (H₂S) levels mdpi.com | Upregulation of osteogenic genes and enhanced mineral apposition mdpi.com. |
This interactive table summarizes the findings from preclinical in vitro studies.
Importance as a Precursor in the Biosynthetic Cascade of Bioactive Glucosinolates
The most critical and well-defined role of this compound is its function as the penultimate precursor in the biosynthesis of glucoraphanin wikipedia.orgresearchgate.net. The formation of glucoraphanin is a multi-step process that begins with the amino acid methionine researchgate.netnih.gov.
The biosynthetic pathway involves three main stages:
Side-chain elongation: The amino acid methionine undergoes a chain elongation process, typically by two methylene (B1212753) groups, to form dihomomethionine (B12077338) wikipedia.orgresearchgate.net.
Formation of the core glucosinolate structure: Dihomomethionine is converted through several steps into the core glucosinolate structure, resulting in the formation of this compound.
Secondary modifications: This stage involves the final steps of synthesis. A crucial reaction is the sulfation of this compound, catalyzed by sulfotransferase enzymes, which transfers a sulfate (B86663) group to the molecule to form glucoraphanin nih.gov. An oxygen atom is then added to form the final 4-methylsulfinylbutyl glucosinolate, known as glucoraphanin wikipedia.orgresearchgate.net.
Glucoraphanin itself is a stable precursor to the highly bioactive isothiocyanate, sulforaphane frontiersin.orgnih.govfoundmyfitness.com. Upon plant tissue damage, glucoraphanin is hydrolyzed by the myrosinase enzyme to produce sulforaphane, which is known for its role in plant defense and has been extensively studied for its biological effects wikipedia.orgresearchgate.net. Therefore, the synthesis of this compound is an essential step that enables the plant to produce and store the stable glucoraphanin, which can be rapidly converted to the defensive compound sulforaphane when needed researchgate.netfoundmyfitness.com.
Emerging Research Frontiers and Future Perspectives on Desulfo Glucoraphanin
Unraveling Uncharacterized Biosynthetic Steps and Regulatory Mechanisms
The biosynthesis of desulfo-glucoraphanin is a complex process involving multiple enzymatic steps and intricate regulatory networks. While significant progress has been made in elucidating the core pathway, several aspects remain uncharacterized, representing a key frontier in current research.
The regulation of glucosinolate biosynthesis is known to be controlled by a complex interplay of transcription factors, primarily from the MYB and basic helix-loop-helix (bHLH) families. nih.gov These transcription factors respond to various hormonal, environmental, and developmental signals, allowing for the coordinated expression of biosynthetic genes. nih.govresearchgate.net Plant hormones such as jasmonate and auxin play a crucial role in this regulatory network. nih.gov For instance, studies have shown that methyl jasmonate can influence the expression of genes involved in the glucosinolate pathway.
Recent research has also highlighted the role of other signaling molecules. For example, melatonin has been shown to mediate the synthesis of nitric oxide and hydrogen peroxide, which in turn regulate the biosynthesis of glucoraphanin (B191350), and by extension, its desulfo-precursor. nih.gov Despite these advances, the precise molecular mechanisms by which these signals are integrated to fine-tune this compound levels are not fully understood. Identifying the full suite of transcription factors, protein-protein interactions, and signaling cascades that govern the expression of key biosynthetic genes remains an active area of investigation.
Furthermore, while the core enzymatic steps for the formation of the glucosinolate core structure are known, there may be additional, uncharacterized enzymes or transport proteins that contribute to the efficiency and regulation of the pathway. The biosynthesis of methionine-derived glucosinolates, including glucoraphanin, involves a chain elongation pathway. researchgate.net The initial deamination of methionine and the final amination of the elongated 2-oxoacid are catalyzed by branched-chain aminotransferases (BCATs), but the specific roles of different BCATs are still being clarified. nih.gov Elucidating these missing links is crucial for a complete understanding of this compound metabolism.
Table 1: Key Regulatory Factors in Glucosinolate Biosynthesis
| Regulatory Factor | Family/Type | Role in Biosynthesis |
| MYB Transcription Factors | Transcription Factor | Central players in controlling the expression of glucosinolate biosynthetic genes. nih.govresearchgate.net |
| bHLH Transcription Factors | Transcription Factor | Interact with MYB factors to regulate gene expression. nih.gov |
| Jasmonate | Plant Hormone | Induces the expression of glucosinolate biosynthetic genes, often in response to stress. nih.gov |
| Auxin | Plant Hormone | Interacts with other hormonal pathways to modulate glucosinolate levels. nih.gov |
| Melatonin | Signaling Molecule | Mediates the production of nitric oxide and hydrogen peroxide to influence glucoraphanin synthesis. nih.gov |
Integration of Advanced Omics Data for Predictive Modeling
The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has provided an unprecedented opportunity to study the biosynthesis of this compound in a holistic manner. Integrating these large datasets is a key research frontier for developing predictive models of metabolic flux and regulation.
Transcriptomic and metabolomic analyses have been instrumental in identifying genes and metabolites associated with glucosinolate biosynthesis. mdpi.commdpi.comresearchgate.net By correlating gene expression profiles with metabolite accumulation patterns, researchers can identify candidate genes involved in specific biosynthetic steps or regulatory processes. For example, a genetical genomics approach in Brassica rapa combined metabolic and expression data to identify regulatory genes for several phytochemical pathways, including glucosinolates. semanticscholar.org This approach allows for the identification of hotspots in the genome where quantitative trait loci for metabolites (mQTLs) and transcripts (eQTLs) co-localize, pointing to candidate regulatory genes. semanticscholar.org
The challenge and opportunity lie in the integration of these multi-omics datasets to build predictive models. nih.govsemanticscholar.orgresearchgate.netnih.govresearchgate.net Such models can simulate how perturbations in the system, such as genetic mutations or environmental changes, will affect the production of this compound. This requires sophisticated computational and statistical approaches to handle the complexity and heterogeneity of the data. researchgate.net
Future research will focus on developing dynamic models that can capture the temporal and spatial regulation of this compound biosynthesis. This will involve integrating data from different cellular compartments and tissues, as well as considering the influence of environmental factors. Ultimately, these predictive models will be invaluable tools for designing strategies to enhance the production of this important compound in crop plants.
Table 2: Applications of Omics Technologies in this compound Research
| Omics Technology | Application | Potential Insights |
| Genomics | Identification of genes in the biosynthetic pathway. | Understanding the genetic basis of this compound production. |
| Transcriptomics | Analysis of gene expression patterns under different conditions. | Identifying regulatory genes and understanding transcriptional control. nih.govmdpi.commdpi.comresearchgate.net |
| Proteomics | Study of the proteins involved in biosynthesis and regulation. | Characterizing enzyme function and regulatory protein interactions. |
| Metabolomics | Profiling of metabolites, including this compound and its precursors. | Quantifying metabolic flux and identifying pathway intermediates. mdpi.commdpi.comresearchgate.netnih.gov |
Development of Novel Analytical Platforms for High-Throughput Screening
The discovery and optimization of this compound-rich plant varieties or microbial production systems require the ability to screen large numbers of samples efficiently. Therefore, the development of novel analytical platforms for high-throughput screening (HTS) is a critical research frontier. nih.govtechnologynetworks.comresearchgate.netmdpi.com
Traditional methods for glucosinolate analysis, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), provide accurate and detailed information but can be time-consuming and not always suitable for screening thousands of samples. nih.govresearchgate.netnih.govyoutube.com There is a need for more rapid and cost-effective screening methods.
Future HTS platforms for this compound could be based on various principles, including:
Spectroscopic methods: Techniques like near-infrared spectroscopy (NIRS) could be calibrated to predict this compound content in a non-destructive and rapid manner.
Enzyme-based assays: Developing specific enzyme-based assays that produce a colorimetric or fluorescent signal in the presence of this compound could enable rapid screening in microplate formats.
Biosensors: The development of biosensors that can specifically detect this compound would offer a highly sensitive and portable screening tool.
These HTS platforms will be invaluable for plant breeders seeking to develop new crop varieties with enhanced this compound content, as well as for researchers screening mutant libraries or microbial strains for improved production. nih.gov
Table 3: Comparison of Analytical Methods for Glucosinolate Analysis
| Analytical Method | Throughput | Detail of Information | Application |
| HPLC-UV/PDA | Low to Medium | Quantitative | Routine analysis and quality control. researchgate.netnih.govyoutube.com |
| LC-MS | Low to Medium | Quantitative and Structural | Detailed analysis and identification of novel glucosinolates. nih.gov |
| GC-MS | Low | Qualitative (of breakdown products) | Identification of volatile hydrolysis products. cabidigitallibrary.org |
| NIRS | High | Predictive | Rapid, non-destructive screening of large sample sets. |
| Enzyme-based assays | High | Quantitative | High-throughput screening in microplate format. |
Sustainable Production Strategies for Enhanced this compound Content
Meeting the growing demand for glucoraphanin and its precursor, this compound, requires the development of sustainable and efficient production strategies. This research frontier encompasses both agricultural practices and biotechnological approaches.
In agriculture, strategies to enhance this compound content in Brassica crops are being explored. researchgate.net These include optimizing growing conditions, such as nutrient supply and light intensity, and applying elicitors that stimulate the plant's defense responses and, consequently, glucosinolate production.
Metabolic engineering offers a powerful tool for increasing this compound production in both plants and microorganisms. researchgate.netjjis.or.krmdpi.comjjis.or.krmdpi.com This involves the targeted modification of metabolic pathways to increase the flux towards this compound. Key strategies include:
Overexpression of key biosynthetic genes: Increasing the expression of rate-limiting enzymes in the pathway can boost production.
Downregulation of competing pathways: Redirecting metabolic precursors towards this compound by suppressing pathways that compete for the same substrates.
Engineering regulatory networks: Modifying the expression of transcription factors that control the glucosinolate biosynthetic pathway to upregulate the entire pathway.
The development of microbial production systems for this compound is another promising avenue. This would involve transferring the entire biosynthetic pathway into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, which can be grown in large-scale fermenters for sustainable and controlled production.
Exploring Evolutionary Diversification of this compound Pathways
Understanding the evolutionary history of the this compound biosynthetic pathway can provide valuable insights into its function and regulation. This research frontier focuses on tracing the origins and diversification of the genes and enzymes involved in the pathway across different plant species.
The glucosinolate biosynthetic pathway is thought to have evolved through gene duplication and neofunctionalization of genes from primary metabolism. nih.govoup.com For example, the methylthioalkylmalate synthase (MAMS) enzymes, which are key to the chain elongation of methionine-derived glucosinolates, likely evolved from isopropylmalate synthases involved in leucine (B10760876) biosynthesis. nih.gov
Comparative genomics and phylogenetic analyses of glucosinolate biosynthetic genes across the Brassicales order have revealed a complex history of gene family expansion and contraction. frontiersin.orgmdpi.comresearchgate.net This evolutionary diversification has led to the wide array of glucosinolate structures found in nature, including the precursors to glucoraphanin. oup.comoup.com
By studying the evolutionary changes in gene sequences and expression patterns, researchers can identify key mutations and regulatory elements that have shaped the this compound pathway. nih.gov This knowledge can be applied to metabolic engineering efforts to rationally design improved biosynthetic pathways. Furthermore, understanding the co-evolution of these pathways with pests and pathogens can provide insights into the ecological roles of these compounds. researchgate.net
Q & A
Q. How can researchers mitigate batch variability in plant-derived this compound samples?
- Methodological Answer : Source plant materials from controlled growth environments (fixed light, temperature, and soil conditions). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) profiling of co-extracted glucosinolates ensures batch consistency. Collaborative inter-laboratory validation studies harmonize protocols .
Contradiction Analysis and Peer Review
Q. What peer-review criteria are critical for evaluating this compound research?
- Methodological Answer : Reviewers should assess (1) transparency in raw data sharing, (2) adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable), and (3) mechanistic depth beyond correlative observations. Conflicting results should be contextualized via systematic reviews or sensitivity analyses .
Q. How do researchers differentiate artifact signals from true biological effects in this compound assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
